Tirofiban impurity 8

Description

Conceptual Framework of Pharmaceutical Impurities in Active Pharmaceutical Ingredients

Pharmaceutical impurities are extraneous chemical substances that are not the API or excipients in a drug product. ijpsjournal.comwordpress.com These substances can arise from various sources, including raw materials, manufacturing processes, and degradation of the drug substance over time. contractpharma.comslideshare.net Impurities are broadly classified into three main categories:

Organic Impurities: These can be process-related (e.g., starting materials, by-products, intermediates, reagents) or drug-related (e.g., degradation products). contractpharma.comconicet.gov.ar

Inorganic Impurities: These may result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals. contractpharma.combiomedres.us

Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification of the API that are not completely removed. contractpharma.com

The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug. biomedres.uslongdom.org Therefore, their identification, quantification, and control are of utmost importance in pharmaceutical quality assurance. globalpharmatek.commedwinpublishers.com

International Regulatory Science and Guidelines for Impurity Control (e.g., ICH Q3A, Q3C, M7)

To ensure global harmonization in the control of pharmaceutical impurities, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established several key guidelines. ich.org

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eujpionline.org It establishes thresholds for impurities that trigger the need for identification and qualification. conicet.gov.arslideshare.net The identification threshold is the level at which an impurity must be structurally identified, while the qualification threshold is the level at which the biological safety of the impurity must be established. slideshare.net

ICH Q3C(R9): Impurities: Guideline for Residual Solvents: This guideline deals with the control of residual solvents in pharmaceutical products. uspnf.comeuropa.euich.orggmp-compliance.org Solvents are classified into three classes based on their toxicity:

Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. uspnf.comeuropa.eu

Class 2: Solvents to be limited, as they are non-genotoxic animal carcinogens or have other irreversible toxicities. uspnf.compmda.go.jp

Class 3: Solvents with low toxic potential. uspnf.compmda.go.jp The guideline provides Permitted Daily Exposure (PDE) limits for solvents in each class. europa.eupmda.go.jp

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses on impurities that have the potential to cause DNA damage and are therefore potentially carcinogenic. researchgate.neteuropa.eueuropa.eufda.gov It provides a framework for identifying, categorizing, and controlling such impurities to a level that poses a negligible risk to patients. researchgate.neteuropa.eu The guideline introduces the concept of a Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to be associated with an acceptable risk for a lifetime of use. researchgate.net

Overview of Tirofiban as a Reference Antiplatelet Agent

Tirofiban is a non-peptide antagonist of the glycoprotein (B1211001) (GP) IIb/IIIa receptor, a key receptor involved in platelet aggregation. ontosight.ainih.govrxlist.comdrugbank.com By inhibiting the binding of fibrinogen to this receptor, Tirofiban effectively prevents platelets from clumping together, thereby reducing the risk of blood clot formation. ontosight.aidrugbank.com It is used in the treatment of acute coronary syndromes and for patients undergoing percutaneous coronary interventions. ontosight.ainih.govwikipedia.org

Tirofiban is a synthetic molecule, and like any synthetically derived drug, its manufacturing process can lead to the formation of impurities. wikipedia.org

Rationale for Comprehensive Impurity Profiling in Drug Development and Quality Assurance

Comprehensive impurity profiling is a critical component of drug development and quality assurance for several reasons: longdom.orgglobalpharmatek.com

Ensuring Patient Safety: The primary goal is to ensure that the levels of any potentially harmful impurities are below their safety qualification thresholds. longdom.orgglobalpharmatek.com

Regulatory Compliance: Regulatory agencies worldwide require detailed information on the impurity profile of a new drug substance for its approval. longdom.orgglobalpharmatek.com

Process Optimization: Understanding the formation of impurities can help in optimizing the synthetic process to minimize their generation. globalpharmatek.com

Product Stability and Shelf-life: Impurity profiling is essential for assessing the stability of the drug substance and predicting its shelf-life, as degradation products can affect the drug's quality over time. biomedres.uslongdom.org

In-Depth Analysis of Tirofiban Impurity 8

While information on "this compound" is limited in publicly available scientific literature, this section provides a detailed analysis based on available data from chemical suppliers and general principles of organic chemistry and pharmaceutical analysis.

Chemical Identity and Properties

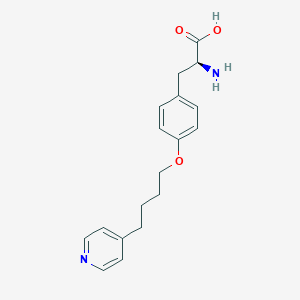

Based on available data, this compound is identified as (S)-2-amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid. biosynth.combldpharm.comarctomsci.com

| Property | Data | Source |

| Chemical Name | (S)-2-amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid | biosynth.com |

| CAS Number | 2250244-25-6 | biosynth.combldpharm.comarctomsci.com |

| Molecular Formula | C18H22N2O3 | biosynth.combldpharm.com |

| Molecular Weight | 314.39 g/mol | biosynth.combldpharm.com |

Synthesis and Formation

The precise synthetic route leading to the formation of this compound as a side product in the synthesis of Tirofiban is not explicitly detailed in the literature. However, based on its structure, it is likely a precursor or a related substance to an intermediate in the synthesis of Tirofiban. A plausible route for its synthesis could involve the reaction of a protected (S)-tyrosine derivative with a 4-(4-pyridinyl)butyl halide, followed by deprotection.

Analytical Characterization

The identification and quantification of Tirofiban impurities are typically achieved using modern analytical techniques, primarily high-performance liquid chromatography (HPLC). scielo.org.codntb.gov.uapharmatutor.orglongdom.org

A stability-indicating HPLC method would be crucial for separating this compound from the API and other potential impurities. scielo.org.codntb.gov.uascielo.org.coresearchgate.net Key aspects of such a method would include:

Column: A reverse-phase column, such as a C18 or C8, is commonly used for the separation of Tirofiban and its impurities. scielo.org.cogoogle.comgoogle.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. scielo.org.cogoogle.comresearchgate.net

Detection: A UV detector is typically used for quantification, with the detection wavelength set at a value where both Tirofiban and its impurities have significant absorbance. pharmatutor.orgresearchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) would be invaluable for the definitive identification and structural elucidation of the impurity. researchgate.net

Regulatory and Stability Considerations

As a potential impurity in Tirofiban, this compound would be subject to the regulatory requirements outlined in the ICH guidelines. Its level in the final drug substance would need to be controlled within the limits specified by ICH Q3A. ich.org

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1 |

InChI Key |

OJOUITPHSVJWEN-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2 |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 |

Origin of Product |

United States |

Structural Characterization and Elucidation of Tirofiban Impurity 8

Isolation and Purification Strategies for Tirofiban Impurity 8

The isolation of this compound from the bulk drug substance or degradation mixtures is a crucial first step for its structural elucidation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques employed for the separation of Tirofiban and its related substances. scielo.org.cobohrium.comscienceopen.com

For the isolation of a specific impurity like this compound, preparative HPLC is the method of choice. This technique utilizes larger columns and stationary phases to handle higher sample loads, allowing for the collection of milligram to gram quantities of the purified impurity. The development of a preparative HPLC method would involve the optimization of several parameters to achieve sufficient resolution between Tirofiban and impurity 8, as well as other related substances.

Key Chromatographic Parameters for Isolation:

| Parameter | Typical Conditions and Considerations |

| Stationary Phase | Reversed-phase columns (e.g., C18, C8) are commonly used for separating polar and non-polar compounds like Tirofiban and its impurities. The choice of stationary phase is critical for achieving the desired selectivity. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403), acetate) and an organic modifier (e.g., acetonitrile (B52724), methanol) is typically used. The pH of the aqueous phase and the gradient elution profile are optimized to maximize separation. |

| Detection | Ultraviolet (UV) detection is commonly used, with wavelengths selected based on the chromophoric properties of Tirofiban and its impurities. scielo.org.co |

| Flow Rate & Temperature | These parameters are adjusted to optimize peak shape and resolution while minimizing run time. |

Once a suitable analytical method is developed, it is scaled up for preparative chromatography. Fractions corresponding to the elution of this compound are collected, pooled, and the solvent is removed (e.g., by lyophilization or evaporation) to yield the isolated impurity in a solid form, suitable for subsequent spectroscopic analysis. The purity of the isolated material is then confirmed using the analytical HPLC or UPLC method.

Advanced Spectroscopic and Spectrometric Methodologies for Structure Determination

With a purified sample of this compound, a suite of advanced analytical techniques is employed to determine its molecular structure.

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, a series of NMR experiments would be conducted.

Typical NMR Experiments and Their Contributions:

| Experiment | Information Obtained |

| ¹H NMR | Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. |

| ¹³C NMR | Reveals the number of different types of carbon atoms in the molecule and their chemical environment. |

| COSY (Correlation Spectroscopy) | A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton connectivity within molecular fragments. |

| HSQC (Heteronuclear Single Quantum Coherence) | A 2D experiment that correlates protons with the carbon atoms they are directly attached to, aiding in the assignment of carbon signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting molecular fragments. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | A 2D experiment that provides information about protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule. |

By analyzing the chemical shifts, coupling constants, and cross-peaks from these spectra, a complete picture of the molecular skeleton and the relative stereochemistry of this compound can be constructed.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound, HRMS analysis would yield a precise molecular weight. This experimentally determined mass would be used to calculate the most probable molecular formula. For C₁₈H₂₂N₂O₃, the theoretical exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₁₈H₂₂N₂O₃ biosynth.com |

| Theoretical Exact Mass | 314.1630 g/mol |

| Experimentally Determined Mass | Would be measured to within a few parts per million (ppm) of the theoretical value. |

Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed. In these experiments, the molecular ion of this compound is isolated and fragmented. The resulting fragmentation pattern provides valuable information about the connectivity of the atoms and the nature of the functional groups present in the molecule.

Single crystal X-ray diffraction is the gold standard for unambiguous structure determination, as it provides a three-dimensional model of the molecule's arrangement in the solid state. This technique requires the growth of a high-quality single crystal of the impurity, which can be a challenging and time-consuming process.

If a suitable crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This would definitively confirm the structure elucidated by NMR and HRMS.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups). Tirofiban and its impurities, containing aromatic rings, are expected to exhibit characteristic UV absorption.

A UV-Vis spectrum of this compound would be recorded, and the wavelength of maximum absorbance (λmax) would be determined. This information is useful for developing HPLC detection methods and can provide corroborating evidence for the presence of specific chromophoric systems within the molecule. For instance, the UV absorption maxima for other Tirofiban impurities have been reported at around 226 nm and 276 nm. scielo.org.co

Postulated or Confirmed Chemical Structure of this compound (referencing CAS 2250244-25-6 as identifier for research)

Based on the data available from chemical suppliers and analytical standard providers, this compound, with CAS number 2250244-25-6, is identified as (S)-2-Amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid. biosynth.com

Chemical Structure Details:

| Identifier | Information |

| IUPAC Name | (S)-2-Amino-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid |

| CAS Number | 2250244-25-6 biosynth.com |

| Molecular Formula | C₁₈H₂₂N₂O₃ biosynth.com |

| Molecular Weight | 314.4 g/mol biosynth.com |

| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 biosynth.com |

This structure indicates a modification of the Tirofiban molecule. The comprehensive application of the advanced analytical techniques described above would be necessary to unequivocally confirm this proposed structure, ensuring the safety and efficacy of the Tirofiban drug product.

Formation Pathways and Derivation of Tirofiban Impurity 8

Degradation Mechanisms Under Stress Conditions

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. These studies expose the drug to harsh conditions to accelerate decomposition.

Tirofiban has shown susceptibility to degradation under hydrolytic conditions. researchgate.net When subjected to acidic and alkaline environments, the drug can break down.

Acidic Hydrolysis: Studies have shown that Tirofiban degrades in acidic solutions, such as 0.1M HCl. vulcanchem.com One study reported a 19.63% degradation of the initial concentration after 2 hours of exposure to acidic conditions. researchgate.net Another study noted 32% degradation after refluxing in 1.0 mol L-1 HCl at 75°C for 30 minutes. acs.org A patent application mentions that an impurity with a specific molecular formula can be obtained through acid destruction of Tirofiban hydrochloride. google.com

Alkaline Hydrolysis: Tirofiban also degrades in basic media. researchgate.net A study observed a 14.39% degradation in an alkaline environment after 8 hours. researchgate.net Another investigation found that base hydrolysis at 75°C for 30 minutes led to a 40% degradation of the parent compound. acs.org

It has been suggested that in both acidic and basic hydrolysis, a degradation product with the same elution time and ultraviolet absorption spectra is formed, indicating a common degradation pathway under these conditions. researchgate.net

Exposure to oxidative conditions can also lead to the formation of Tirofiban impurities.

Forced degradation studies using hydrogen peroxide (H2O2) have been conducted. While some research indicates that Tirofiban is practically stable under certain oxidative conditions (30% H2O2 for 24 hours), other studies report significant degradation. researchgate.netscielo.org.co For example, one study found 50% degradation with 3.0% H2O2. acs.org Another study identified the major unknown degradation impurity generated during oxidative degradation as an N-oxide derivative. researchgate.net A patent also notes that a newly discovered impurity in Tirofiban hydrochloride injection is a product of decomposition under light or oxidation. google.com

Tirofiban has been found to be susceptible to degradation when exposed to UVA light. researchgate.netscielo.org.co One study reported a decrease of 11.07% in the concentration of Tirofiban after 1 hour of exposure to UVA light. researchgate.net Another source suggests that exposure to UVA light can induce radical-mediated oxidation. vulcanchem.com This sensitivity to light necessitates the use of protective packaging, such as amber containers, for drug formulations. vulcanchem.com A patent also confirms that a new impurity in Tirofiban hydrochloride injection can be a product of decomposition under light. google.com

Interactive Data Table: Summary of Tirofiban Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Notes | Reference(s) |

| Acidic Hydrolysis | 0.1M HCl | 2 hours | Not Specified | 19.63% | - | researchgate.net |

| Acidic Hydrolysis | 1.0 mol L-1 HCl | 30 minutes | 75°C (reflux) | 32% | - | acs.org |

| Alkaline Hydrolysis | Not Specified | 8 hours | Not Specified | 14.39% | - | researchgate.net |

| Alkaline Hydrolysis | 1.0 mol L-1 NaOH | 30 minutes | 75°C (reflux) | 40% | - | acs.org |

| Oxidative Degradation | 30% H2O2 | 24 hours | Not Specified | Practically Stable | - | researchgate.netscielo.org.co |

| Oxidative Degradation | 3.0% H2O2 | Not Specified | Not Specified | 50% | - | acs.org |

| Photolytic Degradation | UVA Light | 1 hour | Not Specified | 11.07% | - | researchgate.net |

Information regarding "Tirofiban impurity 8" is not available in the provided search results.

Extensive searches for the chemical compound "this compound" have not yielded specific information regarding its formation pathways, thermal degradation characteristics, or biotransformation. The available scientific literature and public data focus on the parent compound, Tirofiban, and other identified impurities, such as Impurity A, Impurity B, and Impurity C.

Studies on Tirofiban have detailed its degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, leading to the formation of known degradation products. researchgate.netscielo.org.coscielo.org.covulcanchem.com For instance, under acidic conditions, Tirofiban can undergo hydrolysis, while oxidative stress may lead to the formation of N-oxide derivatives. vulcanchem.com Furthermore, research has been conducted on the metabolic fate of Tirofiban in experimental models. In male rat liver microsomes, Tirofiban is metabolized to a more polar O-dealkylated product (Metabolite I) and a less polar 2-piperidone (B129406) analog (Metabolite II). nih.gov However, none of the accessible resources explicitly identify or provide data for a compound designated as "this compound."

Therefore, the content requested for the sections on the formation, thermal degradation, and biotransformation of "this compound" cannot be generated based on the current search results. The scientific literature does not appear to have characterized an impurity with this specific designation.

Advanced Analytical Methodologies for Tirofiban Impurity 8 Profiling

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Tirofiban impurity 8 from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods, often utilizing reversed-phase columns.

Several stability-indicating HPLC methods have been developed for the determination of Tirofiban and its impurities. scielo.org.co These methods are crucial for quality control in both raw materials and finished pharmaceutical products. scielo.org.co A common approach involves a reversed-phase C18 column (250 mm x 4.6 mm; 5 µm) with a photodiode array (PDA) detector for quantification. scielo.org.co

A gradient elution method has been successfully employed, using a mobile phase consisting of a mixture of 0.1% triethylamine (B128534) (acidified to pH 5.5 with phosphoric acid) and acetonitrile (B52724). scielo.org.co The flow rate is typically maintained at 1 mL/min. scielo.org.co Another developed method utilizes a Develosil C8 column (4.6 x 250 mm, 5µ) with a mobile phase of 1-octane sulfonic acid buffer (pH 3.0) and acetonitrile (55:45 v/v) at a flow rate of 1 ml/min, with detection at 277 nm. researchgate.net

Table 1: HPLC Method Parameters for Tirofiban Impurity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | RP-18 (250 mm x 4.6 mm; 5 µm) | Develosil C8 (4.6 x 250 mm, 5µ) |

| Mobile Phase | 0.1% Triethylamine (pH 5.5) and Acetonitrile | 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile (55:45 v/v) |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | PDA Detector (226 nm) | UV Detector (277 nm) |

| Elution | Gradient | Isocratic |

These methods have demonstrated satisfactory linearity, precision, accuracy, and robustness, with low limits of detection and quantification, proving their sensitivity for determining Tirofiban and its impurities. scielo.org.co

UPLC methods offer advantages in terms of speed, resolution, and sensitivity for the analysis of Tirofiban and its impurities. A reliable and mass-compatible UPLC method has been developed to confirm the identity of impurities and to estimate the assay and purity of Tirofiban in aqueous injections. researchgate.net This method is particularly useful for studying potential oxidative degradation impurities. researchgate.net

The separation is typically achieved on an ACQUITY HSS T3 column (100 x 2.1 mm, 1.7 µm) maintained at 30°C. researchgate.net The mobile phase consists of a binary gradient of 0.02% triethylamine in water (pH 2.8 with formic acid) as solution A and 0.1% formic acid in a 9:1 mixture of acetonitrile and water as solution B. researchgate.net The flow rate is 0.5 mL/min, and detection is carried out at 227 nm. researchgate.net

Chiral HPLC methods are essential for the determination of enantiomers of Tirofiban and its impurities. researchgate.net These methods can utilize chiral stationary phases (CSPs) or chiral mobile-phase additives. researchgate.net Polysaccharide-derived CSPs are versatile for estimating chiral impurities in drug substances. hplc.eu For instance, an amylose (B160209) tris(3,5-dimethylphenylcarbamate) chiral HPLC column has been used for the separation of enantiomers. researchgate.net

The choice of mobile phase and column chemistry is critical for achieving optimal separation of Tirofiban and its impurities. Reversed-phase columns, such as RP-18 and C18, are widely used. scielo.org.coresearchgate.net The ACQUITY HSS T3 column is noted for its utility in UPLC methods. researchgate.net

Optimization of the mobile phase often involves adjusting the pH, the organic modifier (typically acetonitrile or methanol), and the concentration of additives like triethylamine or formic acid. scielo.org.coresearchgate.netmdpi.com For example, in one HPLC method, the mobile phase proportions of triethylamine and acetonitrile were tested between 50:50 and 90:10, and the pH of the aqueous component was analyzed between 3.0 and 6.0. scielo.org.co Gradient elution is often necessary to achieve good resolution between all compounds. scielo.org.co

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the detection, characterization, and quantification of impurities.

LC-MS techniques provide high sensitivity and selectivity for impurity profiling. A UPLC method coupled with a Photodiode Array/Quadrupole Dalton Analyzer (PDA/QDa) has been used to identify degradation impurities of Tirofiban, such as the N-oxide derivative. researchgate.net

LC-MS/MS is particularly valuable for the quantitative analysis of Tirofiban and its impurities in biological fluids. nih.gov These methods often employ multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. nih.gov A validated LC-MS/MS method for Tirofiban in human serum demonstrated a good linear response over a range of 2-200 ng/ml, with a lower limit of quantification of 2 ng/ml. nih.gov

High-resolution mass spectrometry (HRMS), such as Q-TOF-MS/MS, offers accurate mass measurements, which aids in the structural elucidation of unknown impurities. lcms.cz While full scan mass spectra can sometimes be complicated by the presence of multiple impurity peaks, tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for confirming the identity of specific impurities. nih.gov For Tirofiban, a significant and stable parent ion peak is observed at m/z 441.3 in positive ion mode. nih.gov

Table 2: Mass Spectrometry Parameters for Tirofiban Analysis

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Positive Ion Mode |

| Parent Ion (m/z) | 441.3 |

| Technique | LC-MS/MS (MRM) |

| Linear Range (in serum) | 2-200 ng/ml |

| Lower Limit of Quantification (in serum) | 2 ng/ml |

Photodiode Array (PDA) Detection Coupled with Chromatography

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection are the cornerstone techniques for the analysis of Tirofiban and its impurities. researchgate.netresearchgate.netresearchgate.net This combination allows for the effective separation of the active pharmaceutical ingredient (API) from its related substances, including potential isomers and degradation products. scielo.org.co

In a typical stability-indicating liquid chromatography method, a reverse-phase column, such as an RP-18 (250 mm x 4.6 mm; 5 µm), is utilized for separation. researchgate.netscielo.org.co The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., 0.1% triethylamine acidified to a specific pH) and an organic solvent like acetonitrile. researchgate.netscielo.org.co A constant flow rate, commonly 1.0 mL/min, is maintained throughout the analysis. researchgate.netscielo.org.co

The PDA detector plays a crucial role by acquiring spectra across a wide range of wavelengths simultaneously. For Tirofiban and its impurities, detection is often carried out at a wavelength of 226 nm or 227 nm, which corresponds to a significant absorption maximum for these compounds. researchgate.netscielo.org.co This capability not only quantifies the impurities but also aids in their identification by providing spectral information, which can be used to assess peak purity and distinguish between different co-eluting compounds. scielo.org.co UPLC systems, coupled with PDA and sometimes mass spectrometry (QDa) detectors, offer enhanced resolution and sensitivity for a more detailed impurity profile. researchgate.netresearchgate.net

Quantitative Analysis Considerations (e.g., limits of detection and quantification)

A critical aspect of any analytical method for impurity profiling is its sensitivity, which is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. fda.gov

For the analysis of Tirofiban impurities, these limits must be sufficiently low to detect and quantify impurities at levels stipulated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). scielo.org.co Validation studies for HPLC-PDA methods have established specific LOD and LOQ values for various Tirofiban-related substances. While data specific to this compound is not detailed in the provided context, the established values for other impurities serve as a benchmark for the method's sensitivity. For instance, in one validated method, the LOD and LOQ for Tirofiban impurity A were found to be 0.07 µg/mL and 0.09 µg/mL, respectively. scielo.org.co For Tirofiban impurity C, the LOD was 0.06 µg/mL and the LOQ was 0.08 µg/mL. scielo.org.co These low limits demonstrate the method's capability to control impurities at very low concentration levels. scielo.org.co

| Compound | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

|---|---|---|

| Tirofiban Impurity A | 0.07 | 0.09 |

| Tirofiban Impurity C | 0.06 | 0.08 |

Method Validation According to Regulatory Standards (e.g., ICH Q2(R1/R2))

The validation of analytical methods is a mandatory process to ensure that the method is suitable for its intended purpose. ich.orgeuropa.eu The ICH guideline Q2(R1), and its recent revision Q2(R2), provides a comprehensive framework for validating analytical procedures. ich.orgich.org This process involves a series of experimental studies to demonstrate a method's specificity, linearity, range, precision, accuracy, and robustness. researchgate.netresearchgate.net Analytical methods developed for quantifying Tirofiban impurities are rigorously validated against these ICH criteria. researchgate.netresearchgate.net

Specificity and Selectivity Validation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or placebo matrix components. fda.govich.org For this compound, specificity is demonstrated by showing that the analytical method can separate its peak from those of Tirofiban, other known impurities, and any potential degradation products. scielo.org.co

This is typically achieved by analyzing a placebo formulation to confirm the absence of interfering peaks at the retention time of the impurity. scielo.org.co Furthermore, forced degradation studies are conducted where Tirofiban is exposed to stress conditions like acid, base, oxidation, heat, and light. researchgate.netscielo.org.co The resulting chromatograms are analyzed to ensure that the degradation product peaks are well-resolved from the impurity 8 peak, thus proving the stability-indicating nature of the method. scielo.org.co Peak purity analysis using a PDA detector is also a key part of specificity validation. scielo.org.co

Linearity and Range Evaluation

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. ich.org The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision. ich.org

To evaluate the linearity for this compound, a series of solutions at different concentrations would be prepared and analyzed. For Tirofiban impurities A and C, linearity has been established over a concentration range of 0.1 µg/mL to 12.0 µg/mL. scielo.org.co The response (peak area) is then plotted against concentration, and a linear regression analysis is performed. A high correlation coefficient (r), typically ≥ 0.999, indicates a strong linear relationship. scielo.org.co For instance, validated methods for Tirofiban impurities A and C have reported correlation coefficients of 0.9999. scielo.org.co The specified range for an impurity quantification method typically spans from the LOQ to 120% of the specification limit for that impurity. fda.govich.org

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r) |

|---|---|---|

| Tirofiban Impurity A | 0.1 - 12.0 | 0.9999 |

| Tirofiban Impurity C | 0.1 - 12.0 | 0.9999 |

Precision and Accuracy Assessments

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scielo.org.co Repeatability is determined by analyzing multiple samples at the same concentration during a single analytical run, while intermediate precision is assessed by repeating the analysis on different days, with different analysts, or on different equipment. scielo.org.co The precision is expressed as the relative standard deviation (RSD). nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined through recovery studies by adding known amounts of the impurity standard to a placebo or sample matrix. scielo.org.co The method's accuracy is then calculated as the percentage of the analyte recovered. For Tirofiban impurities, accuracy is typically assessed at three different concentration levels, with recovery values expected to be within a predefined acceptance range (e.g., 85% to 118%). scielo.org.conih.gov

| Parameter | Assessment Level | Typical Metric | Acceptance Criteria Example |

|---|---|---|---|

| Precision | Repeatability (Intra-day) | % RSD | < 8.4% |

| Intermediate Precision (Inter-day) | % RSD | < 9.9% | |

| Accuracy | Recovery Study (3 levels) | % Recovery | 85% - 118% |

Robustness Studies in Analytical Method Development

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scielo.org.co This provides an indication of its reliability during normal usage. longdom.org For an HPLC method, robustness is tested by intentionally altering parameters such as the pH of the mobile phase, the percentage of organic solvent, the column temperature, and the flow rate. scielo.org.colongdom.org The effect of these changes on the analytical results, particularly on the resolution between the impurity and adjacent peaks, is evaluated. longdom.org The method is considered robust if the results remain within acceptable limits despite these minor variations, ensuring its transferability and reliability across different laboratories and instruments. scielo.org.co

Development and Application of Reference Standards for this compound

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. For Tirofiban, an antiplatelet medication, the accurate identification and quantification of related substances, such as this compound, are mandated by regulatory agencies. This necessitates the development and use of high-purity, well-characterized reference standards.

Development of the this compound Reference Standard

A reference standard is a highly purified compound used as a measurement benchmark in analytical procedures. The development of a reference standard for this compound is a rigorous process involving synthesis, purification, and comprehensive characterization.

Synthesis and Characterization: this compound is identified with the CAS number 2250244-25-6 and a molecular formula of C₁₈H₂₂N₂O₃. biosynth.com It is recognized as a metabolite of Tirofiban and is available commercially as a high-purity analytical standard for research and quality control purposes, particularly for High-Performance Liquid Chromatography (HPLC). biosynth.com

The development process for such a standard typically includes:

Chemical Synthesis: A specific synthetic route is designed and executed to produce the target impurity molecule.

Purification: The synthesized compound undergoes extensive purification, often using techniques like preparative chromatography, to achieve a very high level of chemical purity suitable for a reference standard.

Structural Elucidation and Characterization: The identity of the purified compound is unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The purity of the reference standard is determined using a primary analytical method, such as HPLC with a universal detector (e.g., UV-DAD), and is often cross-verified with a mass balance approach. The final, certified reference standard is supplied with a detailed Certificate of Analysis (CoA) that documents its identity, purity, and other critical analytical data. synzeal.com

Application in Analytical Method Validation

The primary application of the this compound reference standard is in the development and validation of stability-indicating analytical methods. synzeal.com Such methods are essential for distinguishing and quantifying the active pharmaceutical ingredient (API) from any impurities or degradation products. scielo.org.coscielo.org.co The reference standard is indispensable for validating key analytical performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. scielo.org.co

While specific validation studies for this compound are not detailed in the public literature, the process is exemplified by a validated stability-indicating HPLC method for Tirofiban and two other synthetic impurities (Impurity A and Impurity C). scielo.org.coresearchgate.net The reference standard for an impurity like this compound would be used analogously in the following validation steps:

Specificity/Selectivity: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time to that of a known standard. It also helps demonstrate that the analytical method can resolve the impurity peak from the main Tirofiban peak and other related substances, ensuring the method is free from interference. scielo.org.co

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the this compound reference standard at different concentrations would be prepared and analyzed to construct a calibration curve. scielo.org.co The correlation coefficient (r) from the linear regression analysis demonstrates the relationship between concentration and instrument response.

Table 1: Illustrative Linearity Data for Tirofiban Impurities

| Parameter | Tirofiban HCl | Impurity A | Impurity C |

| Linearity Range (µg/mL) | 100 - 300 | 5 - 15 | 5 - 15 |

| Correlation Coefficient (r) | 0.9999 | 0.9999 | 0.9999 |

| Data is illustrative of the validation process for Tirofiban impurities, based on a study of Impurities A and C. scielo.org.co |

Accuracy: Accuracy is determined by measuring the recovery of a known amount of the impurity standard spiked into a placebo or sample matrix. The this compound reference standard would be added at various concentration levels to the sample, and the method's ability to measure the known amount accurately is assessed. scielo.org.co

Table 2: Illustrative Accuracy (Recovery) Data for Tirofiban Impurities

| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |

| Impurity A | 8 | 99.87 |

| 10 | 100.12 | |

| 12 | 99.95 | |

| Impurity C | 8 | 100.25 |

| 10 | 100.08 | |

| 12 | 99.91 | |

| Data is illustrative of the validation process for Tirofiban impurities, based on a study of Impurities A and C. scielo.org.co |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to prepare progressively more dilute solutions to determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified (LOQ) by the analytical method. scielo.org.coresearchgate.net This is crucial for ensuring the method is sensitive enough to control the impurity at the required low levels. scielo.org.co

Table 3: Illustrative LOD and LOQ Data for Tirofiban Impurities

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Tirofiban HCl | 1.00 | 2.12 |

| Impurity A | 0.07 | 0.09 |

| Impurity C | 0.06 | 0.08 |

| Data is illustrative of the validation process for Tirofiban impurities, based on a study of Impurities A and C. scielo.org.co |

Research Implications and Academic Perspectives on Tirofiban Impurity 8

Contribution to Understanding Tirofiban Drug Substance Stability and Degradation Kinetics

The study of impurities is fundamental to characterizing the stability profile of an active pharmaceutical ingredient (API). Tirofiban impurity 8, as a potential degradant, plays a crucial role in this process. Forced degradation studies, which subject the drug substance to harsh conditions like acid, base, oxidation, heat, and light, are designed to accelerate decomposition and identify potential degradation products. researchgate.net

Research on Tirofiban hydrochloride has shown that the molecule is susceptible to degradation under specific stress conditions. It is particularly vulnerable to acid hydrolysis and photolytic degradation when exposed to UVA light. scielo.org.coscielo.org.co Conversely, the drug substance demonstrates considerable stability under oxidative (30% H₂O₂) and thermal (75°C) stress. researchgate.net The degradation process under acidic and photolytic conditions has been observed to follow first-order kinetics. scielo.org.co

The identification of impurities like this compound within these degradation profiles is critical. By monitoring the formation of this impurity under various stress conditions, researchers can elucidate the specific chemical pathways through which Tirofiban degrades. This knowledge is invaluable for establishing appropriate storage conditions, packaging requirements (e.g., light-protective containers), and re-test periods for the drug substance and its finished product. e-lactancia.org The failure of drug products to meet stability specifications for related substances can lead to recalls, underscoring the importance of this research. hmpgloballearningnetwork.com

| Stress Condition | Parameters | Observed Tirofiban Degradation | Kinetic Profile |

|---|---|---|---|

| Acid Hydrolysis | 1 mol. L⁻¹ HCl, 2 hours | Significant (19.63% degradation) scielo.org.co | First-Order scielo.org.co |

| Base Hydrolysis | 1 mol. L⁻¹ NaOH, 8 hours | Significant (14.39% degradation) researchgate.net | Not Specified |

| Oxidative Stress | 30% H₂O₂, 24 hours | Practically Stable scielo.org.co | Not Applicable |

| Thermal Stress | 75°C, 24 hours | Practically Stable scielo.org.co | Not Applicable |

| Photolytic Stress | UVA Radiation, 1 hour | Significant (11.07% degradation) researchgate.net | First-Order scielo.org.co |

Scientific Basis for Impurity Control Strategies in Pharmaceutical Manufacturing

Understanding the identity and origin of impurities is the scientific foundation for developing effective control strategies in pharmaceutical manufacturing. registech.com Impurities can arise from various sources, including the synthesis of the API, degradation of the drug substance during storage, or interactions with excipients in the final formulation. nbinno.com this compound must be assessed to determine its origin—whether it is a process-related impurity from the synthetic route or a degradation product.

This knowledge directly informs the manufacturing process design and the implementation of controls under Good Manufacturing Practices (GMP). nbinno.com

Process-Related Impurities: If this compound is identified as a byproduct of the chemical synthesis, control strategies would focus on optimizing reaction conditions, purifying starting materials, and introducing effective purification steps (e.g., crystallization, chromatography) to remove it from the final API. registech.com

Degradation Products: If it is primarily a degradation product, control strategies would emphasize controlled storage and handling conditions for the API and the drug product, such as temperature, humidity, and light exposure, to prevent its formation over the product's shelf life. registech.com

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Conference on Harmonisation (ICH), that dictate the qualification and acceptable limits of impurities in pharmaceutical products. registech.comveeprho.com A comprehensive understanding of this compound is therefore essential for demonstrating process control and ensuring that the final product consistently meets these quality and safety standards. nbinno.com

Utility in Pharmaceutical Quality Control and Analytical Method Development

This compound serves as a critical tool in pharmaceutical quality control (QC) and the development of analytical methods. Its primary utility is as a reference standard. biosynth.comcleanchemlab.com The availability of a highly purified and well-characterized sample of this compound is a prerequisite for creating robust, stability-indicating analytical methods. registech.comsynzeal.com

These methods, typically High-Performance Liquid Chromatography (HPLC), must be validated to prove their specificity, linearity, accuracy, and precision. researchgate.net Specificity is the ability of the method to unequivocally assess the drug substance in the presence of other components, including any impurities and degradants. scielo.org.co By using a reference standard of this compound, analytical chemists can:

Confirm Peak Identity: Verify the retention time and spectral characteristics of the impurity in chromatographic analyses of the Tirofiban drug substance.

Establish Selectivity: Ensure that the chromatographic peak for impurity 8 is well-resolved from the main Tirofiban peak and other known impurities, a key requirement for a stability-indicating method. researchgate.net

Quantify the Impurity: Develop a calibrated response to accurately measure the concentration of this compound in routine QC testing of API batches and stability samples. researchgate.net

Determine Detection Limits: Establish the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the impurity, demonstrating the method's sensitivity. longdom.org

Without an isolated reference standard, the accurate identification and quantification of a specific impurity like this compound would be exceedingly difficult, hindering the ability to release a product that complies with regulatory purity specifications. cleanchemlab.comsynzeal.com

Exploration of Biological Significance as a Metabolite in Preclinical Research Models

Beyond its role in chemistry and manufacturing, there is an interest in the potential biological activity of this compound. Some evidence suggests that this compound may be a metabolite of the parent drug. biosynth.com It has been reportedly shown to be pharmacologically active in both in vitro and animal models during preclinical research. biosynth.com

The study of drug metabolites is a crucial aspect of preclinical development. It helps in understanding the complete pharmacokinetic profile of a drug and identifying any metabolites that might contribute to the therapeutic effect or cause off-target effects. While studies suggest that the metabolism of Tirofiban is limited and that the unchanged drug is the primary component found in plasma, the potential formation of an active metabolite warrants investigation. europa.eu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the initial identification of Tirofiban Impurity 8 in drug substances?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the baseline technique for impurity separation, complemented by liquid chromatography-mass spectrometry (LC-MS) for molecular weight determination. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing stereoisomers or positional analogs. Advanced hyphenated techniques like LC-MS/MS or HRMS (high-resolution mass spectrometry) are essential for trace-level detection .

Q. How do regulatory guidelines (e.g., ICH Q3A/B) inform impurity profiling strategies for this compound?

- Methodological Answer : ICH guidelines mandate a risk-based approach, requiring identification and quantification of impurities above 0.10% in drug substances. For this compound, this involves establishing a validated analytical method with specificity for the impurity in the presence of the active pharmaceutical ingredient (API). Structural alerts for genotoxicity (per ICH M7) necessitate additional mutagenicity assessments if the impurity contains reactive functional groups .

Q. What experimental parameters are critical for ensuring reproducibility in impurity synthesis and characterization?

- Methodological Answer : Documenting source material purity (e.g., solvents, reagents), reaction conditions (temperature, pH), and purification methods (e.g., recrystallization solvents) is essential. Use standardized reference materials for calibration, and report uncertainty estimates for quantitative measurements (e.g., ±2% for HPLC assays). Detailed spectral data (e.g., NMR chemical shifts, MS fragmentation patterns) must align with primary literature for cross-validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification across orthogonal analytical methods (e.g., HPLC vs. LC-MS)?

- Methodological Answer : Perform method comparison studies using Bland-Altman analysis or Passing-Bablok regression to assess systematic bias. Investigate matrix effects in LC-MS (e.g., ion suppression) by spiking impurity-free API into calibration standards. For HPLC, verify column selectivity and mobile phase robustness via forced degradation studies. Normalize results using internal standards (e.g., deuterated analogs) to correct for recovery variations .

Q. What strategies are effective for validating a stability-indicating method for this compound under stressed conditions?

- Methodological Answer : Subject the API to thermal (40–80°C), hydrolytic (acid/base), oxidative (H₂O₂), and photolytic stress per ICH Q1A. Demonstrate method specificity by confirming baseline separation of degradation products from Impurity 7. Validate accuracy (recovery 98–102%), precision (%RSD <2%), and linearity (R² >0.999) across the analytical range. Include solution stability tests to ensure impurity integrity during analysis .

Q. How should structural elucidation of unknown impurities co-eluting with this compound be prioritized?

- Methodological Answer : Employ LC-MS/MS with collision-induced dissociation (CID) to compare fragmentation pathways with synthetic standards. For unresolved isomers, use chiral chromatography or 2D-NMR (e.g., COSY, HSQC) to differentiate stereochemistry. Computational tools (e.g., in silico fragmentation software) can predict plausible structures for high-resolution MS data .

Q. What statistical approaches are appropriate for assessing batch-to-batch variability in Impurity 8 levels during process optimization?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate process parameters (e.g., reaction time, catalyst loading) with impurity levels. Use ANOVA to identify significant factors (p <0.05), followed by Tukey’s HSD test for pairwise comparisons. Design of experiments (DoE) with response surface methodology optimizes critical process parameters while minimizing impurity formation .

Data Reporting and Compliance

Q. How should researchers document impurity data to meet journal and regulatory standards?

- Methodological Answer : Report all chromatographic conditions (column type, gradient profile), validation parameters (LOD/LOQ, robustness), and spectral evidence (NMR/HRMS spectra in supplementary files). Use IUPAC nomenclature for chemical structures and cite primary literature for comparative data. Disclose any deviations from pharmacopeial methods and provide raw data repositories for independent verification .

Q. What ethical considerations apply when publishing studies on potentially hazardous impurities like this compound?

- Methodological Answer : Disclose all safety data (e.g., LD50, mutagenicity) and adhere to journal policies on hazard reporting. If the impurity is a known mutagen (Class 1/2 per ICH M7), include risk mitigation strategies in the experimental section. Ensure compliance with GDPR or local regulations when sharing datasets containing proprietary process details .

Tables for Key Methodological Parameters

| Parameter | HPLC-UV | LC-MS/MS | NMR |

|---|---|---|---|

| Detection Limit | 0.05% (w/w) | 0.01% (w/w) | N/A (qualitative) |

| Key Validation Metrics | Specificity, Linearity | Matrix Effect, LOQ | Signal-to-Noise >20 |

| Critical Equipment | C18 Column, DAD | Triple Quadrupole MS | 500 MHz Spectrometer |

| Reference Standard | USP Tirofiban | Deuterated Impurity | Authentic Sample |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.